

# Technical Guide: Structural Characterization and Synthesis of Antho-rpamide II

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## Compound of Interest

Compound Name: *Antho-rpamide II*

CAS No.: 352280-38-7

Cat. No.: B1496598

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## Executive Summary

**Antho-rpamide II** is a biologically active neuropeptide isolated from the sea anemone *Anthopleura elegantissima*.<sup>[1][2][3][4][5]</sup> It belongs to the Antho-RPamide family, characterized by a C-terminal Arginine-Proline-amide moiety.<sup>[3][4]</sup> Distinct from its predecessor (Antho-rpamide I), **Antho-rpamide II** features an N-terminal pyroglutamate residue, conferring resistance to aminopeptidase degradation.

Biochemical Identity:

- Sequence:
- Classification: Neuropeptide / Neuromodulator<sup>[3]</sup>
- Primary Function: Inhibition of spontaneous rhythmic contractions in neuromuscular preparations.

## Structural Elucidation

The structural integrity of **Antho-rpamide II** is defined by specific post-translational modifications at both termini, flanking a bioactive core.

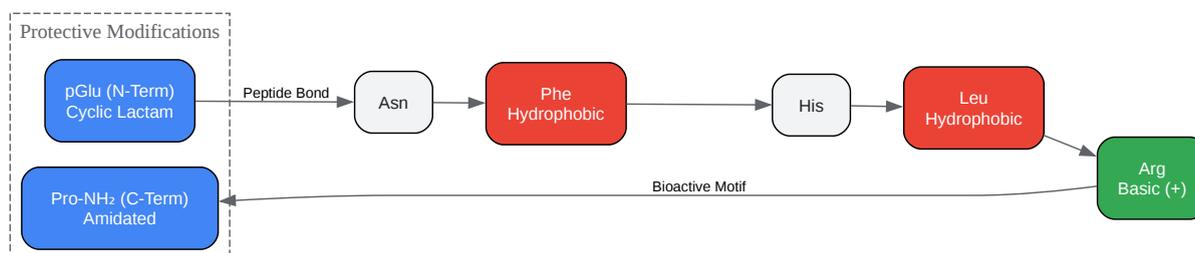
## Primary Sequence Analysis

The peptide consists of seven amino acid residues. Its amphiphilic nature is driven by the hydrophobic core (Phe, Leu) and the basic C-terminus (Arg, His).

Position	Residue	Notation	Modification	Function
N-Term	Glutamine/Glutamic Acid		Pyroglutamylation	Cyclization of N-terminal Gln/Glu forms a lactam ring, preventing N-terminal degradation.
2	Asparagine	Asn (N)	None	Hydrogen bonding potential; spacer.
3	Phenylalanine	Phe (F)	None	Hydrophobic interaction (pi-stacking) with receptor pockets.
4	Histidine	His (H)	None	Proton donor/acceptor; pH sensitivity.
5	Leucine	Leu (L)	None	Hydrophobic core stability.
6	Arginine	Arg (R)	None	Positively charged; critical for electrostatic interaction.
C-Term	Proline	Pro (P)	Amidation (-NH <sub>2</sub> )	The C-terminal carboxyl is replaced by an amide group, neutralizing the negative charge and mimicking a peptide bond to enhance receptor affinity.

## Structural Connectivity Diagram

The following diagram illustrates the linear connectivity and functional zoning of the molecule.



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Figure 1: Structural connectivity of **Antho-rpamide II** highlighting protective termini (Blue) and the hydrophobic/basic core.

## Isolation and Characterization Logic

The discovery of **Antho-rpamide II** relied on a "reverse-approach" using a radioimmunoassay (RIA) specific to the C-terminal motif, rather than random screening.

## The C-Terminal Anchor Strategy

Researchers utilized an antiserum raised against the sequence Arg-Pro-NH<sub>2</sub>.<sup>[3][4]</sup> This choice was critical because the C-terminus is often the conserved "message" sequence in neuropeptide families (e.g., RFamides, RWamides).

## Isolation Workflow

- Extraction: Anthopleura elegantissima tissue is extracted in boiling acetic acid to denature proteases immediately.

- Prefractionation: Cation-exchange chromatography separates basic peptides (due to Arg/His content) from the bulk acidic proteome.
- Purification: Multiple rounds of HPLC (High-Performance Liquid Chromatography) using varying gradients (acetonitrile/water).
- Detection: Fractions are screened via RIA for Arg-Pro-NH<sub>2</sub> immunoreactivity.[3][4]
- Sequencing: Edman degradation or Mass Spectrometry confirms the sequence.

Figure 2: The isolation logic relying on C-terminal immunoreactivity to identify the novel peptide.

## Synthesis and Validation Protocol

To validate the structure derived from natural isolation, chemical synthesis is required. The synthetic peptide must co-elute with the natural product on HPLC and exhibit identical biological activity.

### Solid-Phase Peptide Synthesis (SPPS)

Method: Fmoc chemistry is preferred for its milder deprotection conditions compared to Boc chemistry.

Protocol:

- Resin Selection: Use Rink Amide Resin.
  - Reasoning: The peptide is C-terminally amidated.[3] Rink Amide resin yields a primary amide upon cleavage, whereas Wang resin would yield a free acid.
- Coupling Cycle:
  - Deprotection: 20% Piperidine in DMF (removes Fmoc).
  - Coupling: Fmoc-AA-OH + HBTU/DIEA (activator/base).
  - Order: Pro → Arg(Pbf) → Leu → His(Trt) → Phe → Asn(Trt) → pGlu.

- N-Terminal Capping:
  - The final residue is Pyroglutamic acid (pGlu). This can be coupled directly as Fmoc-pGlu-OH. Alternatively, Glutamine (Gln) can be coupled and cyclized, but direct pGlu coupling is more efficient.
- Cleavage & Deprotection:
  - Reagent: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
  - Mechanism:[6] Cleaves peptide from resin and removes side-chain protecting groups (Pbf, Trt).
- Purification: Preparative RP-HPLC (C18 column).

## Validation Metrics

Parameter	Specification	Verification Method
Purity	>95%	Analytical HPLC (214 nm)
Molecular Mass	Theoretical vs Observed	ESI-MS or MALDI-TOF
Co-elution	Single Peak	Mix Synthetic + Natural, run HPLC

## Biological Function & SAR

Structure-Activity Relationship (SAR) studies suggest that the C-terminal Arg-Pro-NH<sub>2</sub> is the primary "address" for receptor binding, while the N-terminal extension modulates potency and stability.

- Mechanism: **Antho-rpamide II** acts as a neurotransmitter or neuromodulator.[1][3]
- Activity: In tentacle preparations of Anthopleura, the peptide inhibits spontaneous rhythmic contractions.[3][4] This contrasts with Antho-rpamide I (LPPGPLPRP-NH<sub>2</sub>), which also modulates activity but has a completely different N-terminal domain.

- **Stability:** The (pyroglutamate) and -NH<sub>2</sub> (amide) modifications render the peptide highly resistant to exopeptidases (aminopeptidases and carboxypeptidases), ensuring a longer half-life in the marine environment or synaptic cleft.

## References

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- Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone *Calliactis parasitica*. Source: PubMed / NIH [[Link](#)]

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